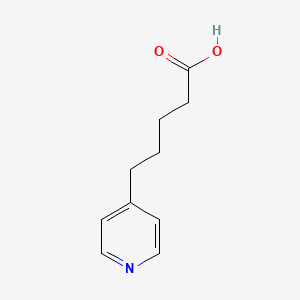

4-Pyridinepentanoic acid

Description

Contextualization within Pyridine (B92270) Chemistry Frameworks

Pyridine (C5H5N) is a fundamental nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry and materials science. nih.govrsc.org Its structure, an isostere of benzene, provides a scaffold for countless derivatives with a wide array of biological activities and chemical properties. nih.govmdpi.com The nitrogen atom in the pyridine ring imparts a π-deficient character to the aromatic system, influencing its reactivity, particularly its preference for reactions with nucleophiles. mdpi.com This inherent reactivity, coupled with the ability to form quaternary ammonium (B1175870) salts, makes pyridine and its derivatives highly versatile building blocks in organic synthesis. mdpi.comscribd.com

Pyridine scaffolds are present in over 7,000 existing drug molecules and are found in naturally occurring compounds like alkaloids. nih.gov The adaptability of the pyridine ring allows for diverse substitution patterns, enabling chemists to fine-tune the properties of the resulting molecules for specific applications. nih.gov This has led to the development of numerous pyridine-based compounds with applications ranging from pharmaceuticals to agrochemicals. nih.govresearchgate.net

Overview of Pentanoic Acid Side Chains in Complex Organic Structures

Pentanoic acid, also known as valeric acid, is a five-carbon straight-chain alkyl carboxylic acid. atamanchemicals.comwikipedia.org While it possesses an unpleasant odor in its pure form, its primary significance in organic chemistry lies in the synthesis of its esters, which often have pleasant fragrances and are used in perfumes, cosmetics, and as food additives. atamanchemicals.comwikipedia.org

Significance of Pyridine-Carboxylic Acid Hybrids in Advanced Chemical Synthesis

The combination of a pyridine ring and a carboxylic acid moiety within a single molecule, as seen in 4-Pyridinepentanoic acid, creates a hybrid compound with unique and valuable properties for advanced chemical synthesis. nih.gov The pyridine portion offers a site for metal coordination and a handle for modifying electronic properties, while the carboxylic acid group provides a point for further functionalization and can contribute to polarity and solubility. nih.govresearchgate.net

These hybrid structures are of considerable interest as precursors and intermediates in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.ai The ability to easily substitute at various positions on the pyridine ring allows for the creation of a diverse library of compounds with fine-tuned activity and selectivity. nih.gov For instance, pyridine-carboxylic acid derivatives have been explored for their potential as enzyme inhibitors, with the carboxylic group playing a crucial role in binding to the active sites of enzymes. nih.govontosight.ai The synthesis of such hybrids can be achieved through various routes, often involving the condensation of pyridine derivatives with appropriate carboxylic acid precursors. ontosight.ai The resulting molecules serve as versatile scaffolds in medicinal chemistry, enabling the development of novel therapeutic agents. nih.govmdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 88940-70-9 |

| Appearance | White crystalline solid |

| SMILES | C1=CN=C(C=C1)CCCCC(=O)O |

This data is compiled from available chemical databases and research articles. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-ylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)4-2-1-3-9-5-7-11-8-6-9/h5-8H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTPIBFPPYDWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457547 | |

| Record name | 4-Pyridinepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88940-70-9 | |

| Record name | 4-Pyridinepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 4 Pyridinepentanoic Acid

Electrophilic Aromatic Substitution on the Pyridine (B92270) Nucleus

The pyridine ring, a heterocyclic aromatic compound, exhibits a reactivity in electrophilic aromatic substitution (EAS) that is significantly lower than that of benzene. libretexts.orguomus.edu.iqstackexchange.com This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the carbon atoms in the ring. libretexts.orguomus.edu.iqpearson.com The nitrogen atom's electronegativity creates a partial positive charge on the ring carbons, making them less susceptible to attack by electrophiles. libretexts.orguomus.edu.iq Consequently, pyridine and its derivatives require harsh reaction conditions for electrophilic substitution to occur, often resulting in low yields. libretexts.orguomus.edu.iq

For pyridine itself, electrophilic attack preferentially occurs at the 3- and 5-positions. quimicaorganica.org This regioselectivity is due to the greater stability of the reaction intermediate (the sigma complex or arenium ion) when the electrophile adds to these positions, as it avoids placing a positive charge on the nitrogen atom. quimicaorganica.org However, in the case of 4-alkylpyridines, the alkyl group can influence the position of substitution.

The reactivity of the pyridine nucleus can be enhanced by conversion to a pyridine-N-oxide. uomus.edu.iqgcwgandhinagar.com The N-oxide group is activating and directs incoming electrophiles to the 4-position. uomus.edu.iq Subsequent reduction of the N-oxide can then yield the 4-substituted pyridine. uomus.edu.iq

It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible with pyridine, as the Lewis acid catalysts used in these reactions coordinate with the basic nitrogen atom, further deactivating the ring. libretexts.orguomus.edu.iqquimicaorganica.org

Nucleophilic Reactivity Involving the Carboxylic Acid Moiety

The carboxylic acid group of 4-pyridinepentanoic acid is a site of nucleophilic reactivity, primarily through nucleophilic acyl substitution. khanacademy.orgucalgary.capressbooks.pub In these reactions, the hydroxyl group of the carboxylic acid is replaced by a nucleophile. khanacademy.org The reactivity of carboxylic acid derivatives generally follows the order: acid halide > acid anhydride (B1165640) > thioester > ester > amide. khanacademy.orgucalgary.ca Carboxylic acids themselves are less reactive towards nucleophilic attack because the hydroxyl group is a poor leaving group. libretexts.org

To enhance the reactivity of the carboxylic acid, several strategies can be employed:

Activation with a strong acid: Protonation of the carbonyl oxygen by a strong acid makes the carbonyl carbon more electrophilic. libretexts.org

Conversion to a more reactive derivative: The carboxylic acid can be converted into an acid chloride, which is significantly more reactive. khanacademy.orgchemistrysteps.com Thionyl chloride (SOCl₂) is a common reagent for this transformation. khanacademy.orglibretexts.org The resulting acid chloride can then readily react with various nucleophiles to form esters, amides, and other derivatives.

Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the formation of amides from carboxylic acids and amines. khanacademy.org DCC activates the carboxylic acid by forming a good leaving group, which is then displaced by the amine. khanacademy.org

Common nucleophilic substitution reactions involving the carboxylic acid moiety include:

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. libretexts.org To drive the equilibrium towards the product, the alcohol is often used in excess. libretexts.org

Amide Formation: Carboxylic acids can be converted to amides by reacting them with amines. This reaction typically requires heating or the use of a coupling agent like DCC. khanacademy.org

Acid Chloride Formation: As mentioned, thionyl chloride is effective for converting carboxylic acids into more reactive acid chlorides. libretexts.org

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. pressbooks.pub The nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group (in this case, the hydroxyl group or a modified version of it) to regenerate the carbonyl double bond. pressbooks.pub

Oxidative and Reductive Transformations

The pyridine ring is generally resistant to oxidation. However, the alkyl side chain of 4-alkylpyridines can be oxidized. For instance, the oxidation of alkylpyridines can lead to the formation of the corresponding pyridine carboxylic acids. google.com This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412). google.com Another approach involves the catalytic N-oxidation of alkylpyridines using hydrogen peroxide as the oxidizing agent. tamu.edu This reaction can be complicated by the decomposition of hydrogen peroxide, which is an undesired parallel reaction. tamu.edu

Ozonolysis, a reaction that cleaves carbon-carbon double bonds, can also affect pyridine derivatives. While the aromatic pyridine ring is relatively stable, ozonolysis in the presence of pyridine has been shown to be an effective method for the reductive ozonolysis of alkenes, directly yielding aldehydes and ketones. organic-chemistry.orgnih.gov This process is thought to involve the pyridine acting as an organocatalyst to promote the decomposition of carbonyl oxides. organic-chemistry.orgnih.gov The ozonolysis of pyridine homologs has been used as a method for structural elucidation, with products like glyoxal (B1671930) being identified. acs.org

Recent research has also explored the organocatalyzed aerobic benzylic C-H oxidation of alkylpyridines to produce ketones, overcoming the electron-withdrawing effects of the pyridine ring. acs.org Additionally, a method for the air oxidation of dearomatized 4-alkylpyridines to form 4-acylpyridines has been developed. yorku.ca

The reduction of this compound can occur at both the carboxylic acid moiety and the pyridine ring.

Reduction of the Carboxylic Acid:

Carboxylic acids are generally difficult to reduce, requiring strong reducing agents. britannica.comucalgary.ca

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. britannica.comchemguide.co.uklibretexts.org The reaction is typically carried out in a dry ether solvent, followed by an acidic workup. chemguide.co.uk It's important to note that sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org The reduction proceeds through an aldehyde intermediate, which is also rapidly reduced to the alcohol and cannot be isolated. chemistrysteps.comchemguide.co.uk

Borane (BH₃): Borane is another effective reagent for the reduction of carboxylic acids to primary alcohols. britannica.com

Reduction of the Pyridine Ring:

The pyridine ring can be reduced to piperidine (B6355638) or partially hydrogenated derivatives.

Catalytic Hydrogenation: This is a common method for the complete reduction of the pyridine ring to a piperidine ring. clockss.orgwikipedia.org Catalysts such as platinum oxide, Raney nickel, or rhodium on carbon are often used under hydrogen pressure. clockss.orgwikipedia.orgorganic-chemistry.org The hydrogenation of pyridine to piperidine is an exothermic process. wikipedia.org

Chemical Reduction:

Samarium diiodide (SmI₂): In the presence of water, SmI₂ can rapidly reduce pyridine to piperidine at room temperature. clockss.org

Lithium aluminum hydride (LiAlH₄): Under milder conditions, LiAlH₄ can yield partially hydrogenated derivatives such as 1,2-dihydropyridine and 1,4-dihydropyridine. wikipedia.org

Zinc and Acetic Anhydride: This combination has been used for the reduction of 4-substituted pyridines to 1,4-dihydropyridines. iucr.org

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or borane-ammonia, in the presence of a catalyst (e.g., a rhodium complex or RuCl₃) to reduce the pyridine ring. organic-chemistry.orgresearchgate.net

The choice of reducing agent and reaction conditions allows for the selective reduction of either the carboxylic acid group or the pyridine ring, or both.

Acid-Base Equilibria and Protonation State Investigations

This compound possesses both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group, leading to complex acid-base equilibria in solution. The protonation state of the molecule is dependent on the pH of the solution.

Pyridine itself is a weak base with a pKa of 5.23 for its conjugate acid, the pyridinium (B92312) ion. wikipedia.org The basicity of pyridine is lower than that of alkylamines because the lone pair of electrons on the sp²-hybridized nitrogen is held more tightly than the lone pair on an sp³-hybridized nitrogen. libretexts.org

The carboxylic acid group is acidic and will be deprotonated at higher pH values. The interplay between the protonation of the pyridine nitrogen and the deprotonation of the carboxylic acid group can be studied using techniques like potentiometric pH titrations and spectrophotometry. psu.edursc.org

Studies on various pyridinecarboxylic acids have shown that multiple equilibria exist in solution. psu.edursc.org At very low pH, both the pyridine nitrogen and the carboxylic acid group are likely to be protonated, resulting in a cationic species. As the pH increases, the carboxylic acid will deprotonate first, followed by the deprotonation of the pyridinium ion at a higher pH. This can lead to the formation of zwitterionic species in a specific pH range. psu.edursc.org

The specific pKa values for this compound would determine the exact pH ranges for the predominance of each protonation state. The study of these equilibria is crucial for understanding the behavior of this compound in biological and chemical systems. The formation of complexes between pyridine bases and carboxylic acids has also been investigated, indicating the potential for hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net

Thermal and Photochemical Decomposition Pathways

The stability of this compound is subject to degradation through thermal and photochemical pathways.

Thermal Decomposition:

The thermal decomposition of pyridine and its derivatives has been investigated. For pyridine itself, decomposition is initiated by the formation of pyridyl radicals at high temperatures (above 700°C), leading to products such as HCN and acetylene. rsc.orgresearchgate.net The stability of the pyridine ring means that significant energy is required for its cleavage. researchgate.net

For substituted pyridines, the side chain can also be a site of thermal decomposition. Studies on pyridine-thiocyanate complexes have shown that the pyridine ligands can be lost in a stepwise manner upon heating. core.ac.uk The thermal stability of intercalation products of pyridine derivatives with montmorillonite (B579905) has also been examined, showing that the strength of the interaction influences the desorption temperature. akjournals.com The thermal decomposition of metal complexes containing pyridine-2,6-dicarboxylic acid has been used as a method to prepare nano-sized metal oxides. ijcce.ac.ir

Photochemical Decomposition:

The photochemical decomposition of carboxylic acids can occur through various mechanisms, often involving decarboxylation. The photolysis of α-hydroxy carboxylic acids, for example, can be catalyzed by semiconductor materials to yield alcohols. google.com The photolysis of cobalt(III) complexes with unsaturated carboxylic acids leads to the formation of carboxylate free radicals, which can then undergo further transformations. researchgate.net

The presence of the pyridine ring can also influence the photochemical behavior. Photochemical decomposition of a fluorotelomer unsaturated carboxylic acid has been shown to be induced by persulfate in water. nih.gov Visible light-induced decomposition of a similar compound has also been achieved using a combination of tungsten trioxide and persulfate. nih.gov

The specific photochemical decomposition pathways for this compound would depend on the irradiation wavelength and the presence of other reactive species or catalysts. Potential reactions could include decarboxylation of the pentanoic acid chain or reactions involving the pyridine ring.

Derivatives and Analogues of 4 Pyridinepentanoic Acid: Synthesis and Structural Elucidation

Esters and Amides of 4-Pyridinepentanoic Acid

The carboxyl group of this compound is a versatile functional handle for the synthesis of esters and amides. These derivatives are typically prepared through standard organic chemistry reactions.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, more efficient methods involve the activation of the carboxylic acid. One such method uses diethyl chlorophosphate in pyridine (B92270), which facilitates the formation of a carboxylate-phosphate anhydride (B1165640). This intermediate readily reacts with alcohols to yield the desired ester. This process is notable for proceeding with retention of configuration when chiral secondary alcohols are used. researchgate.net

Amide formation can be accomplished by coupling the carboxylic acid with primary or secondary amines. researchgate.net Similar to esterification, this often requires an activation step to enhance the reactivity of the carboxylic acid. Coupling reagents such as carbodiimides (e.g., DCC, EDC) or organophosphorus reagents (e.g., BOP, PyBOP) are frequently employed. researchgate.net For instance, the coupling of picolinic acid (pyridine-2-carboxylic acid) with N-alkylanilines has been shown to produce a range of amides in good to moderate yields. nih.gov A direct synthesis method using diethyl chlorophosphate in pyridine has also been proven effective for creating amides from carboxylic acids and amines, yielding products in high yields due to the water-soluble nature of the byproducts. researchgate.net

| Derivative Type | Synthetic Method | Key Reagents | Significance |

| Esters | Direct Esterification | Alcohol, Acid Catalyst | Standard method for producing ester derivatives. |

| Esters | Carboxylate-Phosphate Anhydride | Diethyl Chlorophosphate, Pyridine, Alcohol | High yield, retention of stereochemistry for chiral alcohols. researchgate.net |

| Amides | Amide Coupling | Amine, Coupling Reagents (DCC, PyBOP) | Forms stable amide bonds, widely used in peptide synthesis. researchgate.net |

| Amides | Carboxylate-Phosphate Anhydride | Diethyl Chlorophosphate, Pyridine, Amine | High yield, clean reaction with water-soluble byproducts. researchgate.net |

Halogenated Derivatives and Their Synthetic Utility

The introduction of halogen atoms onto the pyridine ring of this compound significantly enhances its synthetic utility, providing a reactive site for cross-coupling reactions and other transformations. The halogenation of pyridine itself can be challenging due to the electron-deficient nature of the ring, but various methods have been developed.

For example, the reaction of picolinic acid with thionyl chloride to generate the acid chloride can also lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides as a side product, which can be separated chromatographically. nih.gov This indicates that conditions for acid chloride formation can sometimes facilitate ring chlorination.

Halogenated pyridines are valuable intermediates. For instance, 2,3-dihalopyridine compounds can be selectively monocarbonylated to produce pyridine carboxylic acid esters in high yields using a palladium catalyst. google.com These halogenated derivatives serve as key building blocks for creating more complex substituted molecules.

Alkyl and Aryl Substituted this compound Analogues

Substitutions on the Pyridine Ring

The functionalization of the pyridine ring with alkyl and aryl groups allows for the systematic modification of the molecule's steric and electronic properties.

Alkylation: Alkyl groups can be introduced onto the pyridine ring through various methods. One approach involves the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride to yield 2-substituted pyridines. organic-chemistry.org A copper-catalyzed C-H alkylation of pyridine N-oxides using in situ generated titanacyclopropanes also provides a regioselective route to C2-alkylated pyridines. organic-chemistry.org

Arylation: Aryl groups can be installed using cross-coupling reactions. A palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids is a straightforward method for preparing heterobiaryl products. organic-chemistry.org Metal-free alternatives also exist, such as the photoredox C-H arylation using aryl diazonium salts as aryl radical sources. researchgate.net

Modifications of the Pentanoic Acid Side Chain

Modifications to the pentanoic acid side chain offer another avenue for creating structural diversity. These modifications can include altering the chain length, introducing branching, or incorporating other functional groups. While specific examples for this compound are not detailed in the provided context, general synthetic strategies for carboxylic acids are applicable. For instance, the one-carbon degradation of α,β-unsaturated carboxylic acids to nitro alkenes represents a method for shortening and functionalizing a side chain. organic-chemistry.org

Heterocyclic Ring Incorporations and Fused Systems

Fusing a second heterocyclic ring to the pyridine moiety of this compound leads to the formation of complex, polycyclic systems with distinct chemical and biological properties.

The synthesis of imidazo[4,5-b]pyridines, which are purine (B94841) analogues, can be achieved from 2,3-diaminopyridine. researchgate.netnih.gov Similarly, reacting 3,4-diaminopyridine (B372788) with the sodium bisulfite adduct of corresponding benzaldehydes yields 5H-imidazo[4,5-c]pyridine analogues. nih.gov

Another example is the synthesis of oxazolo[4,5-b]pyridines. These can be prepared by condensing 2-amino-3-hydroxypyridine (B21099) with orthoesters or thioimidate derivatives. researchgate.net New functionalized oxazolo[4,5-b]pyridines have been synthesized by heating 5-bromo-3-hydroxy-2-aminopyridine with various carboxylic acids in the presence of PPSE or PPA. researchgate.net

Furthermore, various fused pyrimidine (B1678525) derivatives can be synthesized from thioxopyrimidine-6(1H)-ones through reactions with reagents like ethyl chloroacetate, thiourea, or sodium azide (B81097). researchgate.net These reactions demonstrate the versatility of substituted pyridines in constructing fused heterocyclic systems.

| Fused System | Starting Pyridine Derivative | Key Reagents/Reaction |

| Imidazo[4,5-b]pyridine | 2,3-Diaminopyridine | Aldehydes or their derivatives |

| Imidazo[4,5-c]pyridine | 3,4-Diaminopyridine | Benzaldehyde-Na2S2O5 adducts nih.gov |

| Oxazolo[4,5-b]pyridine | 2-Amino-3-hydroxypyridine | Orthoesters, Thioimidates researchgate.net |

| Fused Pyrimidines | Thioxopyrimidine-6(1H)-ones | Ethyl chloroacetate, Thiourea, Sodium azide researchgate.net |

Chiral Derivatives and Enantiomeric Forms

The development of chiral derivatives of this compound is crucial for applications in asymmetric catalysis and for studying stereospecific interactions in biological systems.

One strategy for obtaining enantiomerically pure forms is through classical resolution. This involves forming diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as a commercially available tartaric acid. researchgate.net These diastereomers can then be separated by crystallization, followed by regeneration of the enantiomerically pure acid.

Another approach is the use of chiral derivatizing agents to form diastereomers that can be separated by chromatography, such as RP-HPLC. researchgate.net For example, chiral amines can be used to form diastereomeric amides from a racemic carboxylic acid, allowing for their separation and subsequent hydrolysis to obtain the individual enantiomers.

The synthesis of "planar-chiral" derivatives, where chirality arises from the non-planar arrangement of a substituted ring system, represents a more advanced approach. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed and serve as effective enantioselective nucleophilic catalysts in a variety of reactions. scispace.com

Catalytic Applications and Mechanistic Investigations in Synthetic Chemistry

4-Pyridinepentanoic Acid as a Ligand in Transition Metal Catalysis

While specific studies on this compound as a ligand are scarce, the broader class of pyridine-carboxylic acids is known to coordinate with transition metals to form stable complexes. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can act as coordination sites. The resulting metallacycles can exhibit catalytic activity in various organic transformations. The length and flexibility of the pentanoic acid chain in this compound could influence the geometry and stability of the resulting metal complexes, thereby affecting their catalytic performance.

Role of this compound in Organocatalysis

In the realm of organocatalysis, pyridine and its derivatives can function as basic catalysts, activating substrates through hydrogen bonding or deprotonation. The carboxylic acid moiety of this compound introduces a Brønsted acid functionality. The presence of both a basic nitrogen atom and an acidic carboxylic group within the same molecule could potentially allow for bifunctional catalysis, where both functionalities participate in the catalytic cycle. However, specific examples and detailed research on this compound as an organocatalyst are not prominently featured in the available literature.

Acid-Catalyzed Transformations Involving Pyridinepentanoic Acid Substrates

The carboxylic acid group in this compound can act as a Brønsted acid catalyst for various organic reactions. These transformations typically involve the protonation of a substrate to enhance its electrophilicity. While general principles of acid catalysis are well-established, specific studies detailing transformations where this compound itself acts as the catalyst for other substrates are not widely reported.

Cooperative Catalysis Systems and Their Applications

Cooperative catalysis involves the synergistic action of two or more catalytic species to promote a chemical reaction with higher efficiency or selectivity. A system involving this compound could potentially leverage its pyridine and carboxylic acid functionalities to cooperate with a metal catalyst or another organocatalyst. For instance, the pyridine nitrogen could coordinate to a metal center, while the carboxylic acid group could act as a proton shuttle or a secondary binding site for a substrate. While this is a plausible catalytic strategy, concrete examples employing this compound in such systems are not documented in the searched scientific literature.

Elucidation of Reaction Pathways in Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic processes. The elucidation of a catalytic cycle involving this compound would require detailed kinetic studies, spectroscopic analysis of intermediates, and computational modeling. Such studies would aim to identify the active catalytic species, the rate-determining step, and potential deactivation pathways. In the absence of specific catalytic applications for this compound, detailed mechanistic investigations are not available.

Biochemical Pathway Elucidation and Enzyme Mediated Transformations of Pyridine Based Compounds

Metabolic Fate of Pyridine (B92270) Ring Structures in Model Biological Systems

The pyridine ring, a foundational structure in numerous natural products and synthetic compounds, undergoes a variety of metabolic transformations in biological systems. rsc.org Microorganisms, in particular, have evolved diverse catabolic pathways to utilize pyridine derivatives as sources of carbon and energy. nih.gov The initial steps in the degradation of the pyridine ring often involve activation through hydroxylation or reduction, which facilitates subsequent ring cleavage. asm.orgsemanticscholar.org In some bacteria, a key enzyme, monooxygenase, can directly catalyze the oxidative cleavage of the pyridine ring without prior activation steps. asm.org For instance, in Arthrobacter sp., the metabolism of pyridine is initiated by a two-component flavin-dependent monooxygenase system that directly cleaves the C-2–C-3 bond of the ring, ultimately leading to the formation of succinic acid. asm.org Other microorganisms utilize hydroxylated intermediates, such as pyridinediols (dihydroxypyridines), in their catabolic pathways. nih.govportlandpress.com

Enzymatic hydrolysis and amidation are key reactions in the biotransformation of pyridine derivatives. Hydrolysis, the cleavage of a chemical bond by the addition of water, can occur on substituents attached to the pyridine ring. For example, nitrile hydratase is an enzyme used in the industrial synthesis of nicotinamide (B372718) from nicotinonitrile, where it hydrolyzes the nitrile group to an amide. wikipedia.org This nicotinamide can be further hydrolyzed to nicotinic acid.

Amidation, the formation of an amide bond, is also a significant biochemical reaction. While direct enzymatic amidation on the pyridine ring itself is less common as a catabolic step, the reverse reaction (hydrolysis of amides) is prevalent. However, amidation reactions involving carboxylic acid groups, such as the one in 4-Pyridinepentanoic acid, are fundamental in metabolism, often occurring after activation of the carboxyl group (e.g., to a CoA-thioester). Direct amination of the pyridine ring, adding an amino group, can be achieved chemically through reactions like the Chichibabin reaction and has been explored enzymatically. youtube.com Catalytic methods using reagents like borane-pyridine have also been developed for the efficient direct amidation of carboxylic acids with amines. mdpi.com

Table 6.1.1: Examples of Enzymatic Transformations Involving Hydrolysis and Amidation of Pyridine Derivatives

| Reaction Type | Enzyme Class | Substrate Example | Product Example | Biological Context |

| Nitrile Hydrolysis | Nitrile Hydratase | Nicotinonitrile | Nicotinamide | Industrial biosynthesis, microbial metabolism |

| Amide Hydrolysis | Amidohydrolase | Nicotinamide | Nicotinic Acid | Vitamin B3 metabolism |

| Amidation (via activated acid) | Ligase | Carboxylic Acid + Amine | Amide | General metabolism |

Oxidative and reductive processes are central to the metabolism of pyridine compounds. These biotransformations are often mediated by oxidoreductase enzymes, such as monooxygenases, dioxygenases, and cytochrome P-450s. asm.orgrsc.org

Oxidative Transformations:

Hydroxylation: This is a common initial step in the microbial degradation of pyridine rings, where one or more hydroxyl groups are introduced onto the ring. nih.govportlandpress.com For example, soil bacteria like Pseudomonas putida containing toluene (B28343) dioxygenase (TDO) can hydroxylate various substituted pyridines. rsc.org 4-Alkylpyridines are hydroxylated on the ring to yield 4-substituted 3-hydroxypyridines. rsc.org

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. This reaction can be catalyzed by cytochrome P-450-dependent monooxygenases in liver microsomes. asm.orgnih.gov These N-oxides can then be further metabolized. asm.org

Side-Chain Oxidation: Alkyl groups attached to the pyridine ring can be hydroxylated. For instance, toluene dioxygenase can hydroxylate the side chains of 2- and 3-alkylpyridines. rsc.org

Reductive Transformations:

Ring Reduction: While oxidative dearomatization is common, reductive processes also occur. The reduction of the pyridine ring is a key step in the function of coenzymes like NAD+, which is reversibly reduced to NADH. kyoto-u.ac.jp Chemo-enzymatic cascades have been developed that use ene imine reductases to convert tetrahydropyridines into stereo-defined piperidines, demonstrating the enzymatic potential for pyridine ring reduction. nih.govacs.org

Table 6.1.2: Oxidative and Reductive Biotransformations of Pyridine Derivatives

| Transformation Type | Enzyme System | Reaction | Example Substrate(s) |

| Ring Hydroxylation | Dioxygenases (e.g., TDO) | Addition of -OH group to the pyridine ring | 4-Alkylpyridines, 2-Alkylpyridines |

| N-Oxidation | Cytochrome P-450 | Oxidation of ring nitrogen to N-oxide | Pyridine |

| Side-Chain Hydroxylation | Dioxygenases (e.g., TDO) | Addition of -OH group to an alkyl substituent | 3-Alkylpyridines, 2-Alkylpyridines |

| Ring Reduction | Reductases | Conversion of pyridine ring to piperidine (B6355638) | Nicotinamide (in NAD+) |

Role of Carboxylic Acids in General Intermediary Metabolism

Carboxylic acids are central molecules in the intermediary metabolism of all known life. They serve as key nodes that intersect major metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and lipid and amino acid metabolism. doi.org The TCA cycle, a core pathway of cellular respiration, operates by oxidizing acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate ATP, the cell's primary energy currency. nih.gov The intermediates of this cycle are themselves dicarboxylic and tricarboxylic acids, such as citrate, succinate, and malate. nih.gov

Beyond their role in energy production, these carboxylic acid intermediates serve as essential biosynthetic precursors for a vast array of other molecules, including amino acids, glucose (via gluconeogenesis), and fatty acids. doi.orgnih.gov They also function as signaling molecules that can regulate nuclear gene expression, reflecting the metabolic and redox state of the cell. nih.gov The metabolism of dicarboxylic acids, formed from fatty acid ω-oxidation, occurs primarily through peroxisomal β-oxidation and represents an alternative pathway to limit the toxic effects of fatty acid accumulation. nih.gov

Table 6.2: Key Carboxylic Acids in Intermediary Metabolism

| Carboxylic Acid | Metabolic Pathway | Primary Role |

| Pyruvate | Glycolysis / TCA Cycle Link | Converted to Acetyl-CoA, precursor for TCA cycle |

| Citrate | Tricarboxylic Acid (TCA) Cycle | First intermediate of the TCA cycle, fatty acid synthesis precursor |

| Succinate | Tricarboxylic Acid (TCA) Cycle | TCA cycle intermediate, signaling molecule |

| Malate | Tricarboxylic Acid (TCA) Cycle | TCA cycle intermediate, transport of reducing equivalents |

| Acetate (as Acetyl-CoA) | Central Metabolism | Universal intermediate, entry point for TCA cycle, lipid synthesis |

Pathways Involving Pentanoic Acid Derivatives in Metabolic Networks

Pentanoic acid (valeric acid) and its derivatives are five-carbon fatty acids that can be integrated into metabolic networks. Short-chain fatty acids, including pentanoic acid, can be utilized by certain microorganisms as carbon and energy sources. mdpi.com The metabolic entry point for these acids is typically their activation to a thioester derivative, pentanoyl-CoA, by a CoA synthetase. This activated form can then undergo β-oxidation, similar to longer-chain fatty acids, to produce acetyl-CoA and propionyl-CoA, which subsequently enter the TCA cycle.

In some contexts, pentanoic acid derivatives appear as metabolites of larger molecules. For example, the synthetic cannabinoid 5F-AB-PINACA is metabolized in human hepatocytes to form AB-PINACA pentanoic acid through biotransformations involving oxidative defluorination and subsequent oxidation of the pentyl side chain. nih.gov This demonstrates that biological systems possess the enzymatic machinery to oxidize a terminal pentyl group to a pentanoic acid moiety. In microorganisms like Prevotella bryantii, supplemented valeric acid can be incorporated as a primer molecule into the synthesis of long-chain fatty acids, resulting in the formation of odd-chain fatty acids in the cell membrane. mdpi.com

Investigation of Enzyme Specificity for Pyridinepentanoic Acid Structures

Direct studies on the enzyme specificity for this compound are not extensively documented. However, predictions about its enzymatic processing can be inferred from the known specificity of enzymes acting on its constituent parts: the pyridine ring and the pentanoic acid side chain.

An enzyme acting on this compound would need to accommodate a substrate possessing both an aromatic, heterocyclic head and a flexible, aliphatic carboxylic acid tail.

Enzymes Acting on the Pyridine Ring: Enzymes like dioxygenases and cytochrome P-450s show specificity based on the substitution pattern of the pyridine ring. rsc.org For example, toluene dioxygenase hydroxylates 4-alkylpyridines at the C-3 position. rsc.org It is plausible that such an enzyme could recognize the pentanoic acid chain at the 4-position and catalyze hydroxylation of the pyridine ring, likely at an adjacent carbon.

Enzymes Acting on the Carboxylic Acid Chain: The pentanoic acid side chain would likely be recognized by enzymes involved in fatty acid metabolism. Acyl-CoA synthetases are a class of enzymes that activate carboxylic acids by converting them to their corresponding CoA thioesters. These enzymes have varying specificities for chain length. A medium-chain acyl-CoA synthetase would be a candidate for activating this compound, preparing it for subsequent metabolism such as β-oxidation. The presence of the bulky pyridine ring would be a critical determinant of whether the substrate could fit into the enzyme's active site.

Pyridoxal phosphate (B84403) (PLP) enzymes, which are known to catalyze a wide variety of reactions on amino acids, demonstrate how enzymes control reaction specificity for substrates with both amine and carboxyl groups. nih.gov These enzymes use stereoelectronic effects to control which bond at the alpha-carbon is broken. nih.gov A similar level of control would be necessary for an enzyme to selectively process either the ring or the side chain of this compound.

Biosynthetic Pathways Leading to Pyridine-Containing Compounds (general principles)

Nature employs several distinct biosynthetic strategies to construct the pyridine ring found in a wide range of natural products, including alkaloids and coenzymes. rsc.orgkyoto-u.ac.jp These pathways typically involve the condensation and cyclization of precursors derived from primary metabolism. The formation of the ring often results from the nonenzymatic or enzymatic reaction between a carbonyl group and an amino group within a precursor molecule. kyoto-u.ac.jp

Two of the most well-understood general pathways are:

Tryptophan-Derived Pathway: In animals and some fungi like Neurospora, the pyridine ring of nicotinic acid (and thus NAD/NADP) is synthesized from the amino acid tryptophan via the kynurenine (B1673888) pathway. rsc.orgkyoto-u.ac.jp

Aspartate and Dihydroxyacetone Phosphate Pathway: In many bacteria and plants, the pyridine ring is constructed from the condensation of a C3 compound derived from glycolysis (like dihydroxyacetone phosphate or glyceraldehyde-3-phosphate) and a C4 compound derived from the amino acid aspartic acid. rsc.orgkyoto-u.ac.jp

Monoterpene pyridine alkaloids found in plants are derived from iridoids, where the oxygen-containing heterocyclic ring is replaced by a nitrogen atom through ammonization and subsequent aromatization reactions. mdpi.com Additionally, complex pyridine-containing antibiotics, such as thiopeptides, are formed through enzymatic [4+2]-cycloadditions on ribosomally synthesized peptide precursors, where a conserved tyrosine residue in the enzyme is critical for the final aromatization step. nih.gov

Table 6.5: General Biosynthetic Precursors for Pyridine Rings

| Precursor(s) | Resulting Pyridine Compound Class | Organism Group |

| Tryptophan | Nicotinic Acid (Vitamin B3) | Animals, Fungi |

| Aspartic Acid + Glycerol derivative | Nicotinic Acid (Vitamin B3) | Bacteria, Plants |

| Iridoids + Ammonia (B1221849) source | Monoterpene Pyridine Alkaloids | Plants |

| Modified Peptide Chains | Thiopeptide Antibiotics | Bacteria |

Advanced Analytical Techniques for Characterization and Quantification of 4 Pyridinepentanoic Acid

Chromatographic Methodologies

Chromatography is fundamental to the separation and analysis of 4-Pyridinepentanoic acid from reaction mixtures, impurities, or complex samples. The choice of method depends on the analytical objective, whether it is for purification, purity assessment, or quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Given its structure, which includes a polar carboxylic acid group and a basic pyridine (B92270) ring, mixed-mode chromatography is particularly effective. helixchrom.com This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics to achieve superior separation. helixchrom.com

For instance, methods developed for separating isomers of pyridinecarboxylic acid, which are structurally related to this compound, demonstrate the power of this technique. helixchrom.comsielc.com Cation-exchange mixed-mode columns can effectively separate compounds with minor differences in their hydrophobic and ionic properties. sielc.com The retention time of the analyte is controlled by adjusting the mobile phase composition, specifically the concentration of an organic modifier like acetonitrile (B52724) and the concentration and pH of the buffer. helixchrom.com UV detection is commonly employed for pyridine-containing compounds, with a typical wavelength set around 275 nm. helixchrom.com

| Parameter | Typical Condition | Purpose |

| Column | Mixed-mode (e.g., Reversed-Phase Cation-Exchange) | Provides dual separation mechanisms (hydrophobic and ionic) for enhanced resolution. helixchrom.com |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., with H₃PO₄) | The organic modifier controls hydrophobic retention, while the buffer's pH and ionic strength control ionic interactions. helixchrom.com |

| Detection | UV-Vis Detector (e.g., 210 nm or 275 nm) | The pyridine ring provides strong UV absorbance for sensitive detection. helixchrom.commdpi.com |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the analysis and the efficiency of the separation. helixchrom.commdpi.com |

| Temperature | 30-40 °C | Maintains consistent retention times and improves peak shape. mdpi.comlongdom.org |

Gas Chromatography (GC) Considerations and Derivatization

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz However, this compound, due to its carboxylic acid group, is non-volatile and thermally unstable, making it unsuitable for direct GC analysis. nih.govlibretexts.org To overcome this limitation, a derivatization step is necessary. nih.gov Derivatization is a chemical modification that converts the non-volatile analyte into a more volatile and thermally stable derivative. researchgate.net

The most common derivatization methods for carboxylic acids are silylation and alkylation (esterification). libretexts.org

Silylation: This process replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst, to produce a volatile TMS ester. sigmaaldrich.com

Alkylation: This involves converting the carboxylic acid into an ester, for example, a methyl or butyl ester. researchgate.net This significantly increases the volatility of the compound. researchgate.net

The choice of derivatization reagent depends on the presence of other functional groups and the desired analytical sensitivity. gcms.cz Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

| Derivatization Method | Reagent Example | Functional Group Targeted | Resulting Derivative |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |

| Alkylation | Methanolic HCl | Carboxylic Acid (-COOH) | Methyl Ester |

| Alkylation | PFBBr (Pentafluorobenzyl Bromide) | Carboxylic Acid (-COOH) | Pentafluorobenzyl (PFB) Ester |

Thin-Layer Chromatography (TLC) in Purity and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative analysis. nih.gov It is an invaluable tool for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product. researchgate.net By spotting a small amount of the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the separation of reactants, intermediates, and products can be visualized. nih.govcapes.gov.br The relative positions of the spots (Rf values) indicate the progress of the reaction. For purity assessment, the appearance of a single spot suggests a pure compound, while multiple spots indicate the presence of impurities.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pyridine ring, the aliphatic chain, and the carboxylic acid. The carboxylic acid proton is highly distinctive, appearing as a broad singlet at a very downfield chemical shift (typically 10-12 ppm). libretexts.org The protons on the pyridine ring would appear in the aromatic region (typically 7-9 ppm), and their splitting pattern would confirm the 4-substitution pattern. The protons of the pentanoic acid chain would appear in the upfield region (typically 1-3 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is particularly notable, appearing in the 160-180 ppm range. libretexts.org The carbons of the pyridine ring would appear further downfield compared to the aliphatic carbons of the pentanoic acid chain.

| Predicted ¹H NMR Data for this compound | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH ) | 10.0 - 12.0 (broad singlet) |

| Pyridine Ring (α to N) | ~ 8.5 (doublet) |

| Pyridine Ring (β to N) | ~ 7.3 (doublet) |

| Methylene (-CH₂ -COOH) | 2.2 - 2.5 (triplet) |

| Other Methylene groups | 1.5 - 2.7 (multiplets) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides the exact molecular weight of the compound, confirming its elemental composition. When a molecule like this compound is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller, characteristic fragment ions. wikipedia.org

The fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. chemguide.co.ukwikipedia.org For this compound, common fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the alkyl chain or the carboxyl group. wikipedia.org

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. youtube.com

| Expected Mass Spectrometry Data for this compound | |

| Analysis | Information Provided |

| Molecular Ion Peak (M+) | Confirms the molecular weight of the compound. |

| Fragmentation Pattern | Provides structural information based on the observed fragment ions (e.g., loss of -COOH, cleavage of the alkyl chain). libretexts.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in the structural elucidation and quantification of this compound.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the this compound molecule. The IR spectrum of a carboxylic acid like this compound is characterized by several key absorption bands. A very broad trough is typically observed in the range of 2500-3300 cm⁻¹, which is indicative of the O-H bond in the carboxylic acid group. chemguide.co.uk Another significant and easily recognizable absorption is the strong peak for the carbon-oxygen double bond (C=O) of the carboxylic acid, which generally appears between 1680 and 1750 cm⁻¹. chemguide.co.uk The presence of C-H bonds is usually indicated by absorptions just under 3000 cm⁻¹. chemguide.co.uk Additionally, the carbon-oxygen single bond (C-O) has an absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹. chemguide.co.uk

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O | 1680 - 1750 (strong) |

| Alkyl | C-H | ~2850 - 2960 |

| Carboxylic Acid | C-O | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule and is particularly useful for quantitative analysis. The UV-Vis spectrum of a compound is influenced by the presence of chromophores and auxochromes. For molecules containing a carbonyl group (C=O), such as this compound, an absorbance is commonly observed in the 270-300 nm region, corresponding to an n→π* transition. masterorganicchemistry.com These absorptions are generally weak compared to π→π* transitions. masterorganicchemistry.com The position and intensity of the absorption maximum (λmax) can be affected by the solvent and the presence of other functional groups that may be in conjugation with the carbonyl group. masterorganicchemistry.com For quantitative purposes, changes in the UV spectrum at different pH values can be utilized to determine the pKa of the compound. nih.gov

Electrochemical Methods for Detection and Analysis

Electrochemical methods offer high sensitivity and selectivity for the detection and analysis of various compounds, including those with pyridine moieties. Techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV) are often employed. mdpi.commdpi.com The development of novel electrochemical sensors, often involving the modification of electrodes with materials like carbon nanotubes and polymers, can significantly enhance the electrocatalytic activity towards the target analyte. mdpi.comnih.gov For instance, a sensor fabricated by modifying a glassy carbon electrode with a nanocomposite can exhibit superior current response and lower overpotential for the detection of the analyte. mdpi.com These methods can achieve low detection limits, with some sensors capable of detecting concentrations in the micromolar (μM) to nanomolar (nM) range. mdpi.comnih.gov The performance of an electrochemical sensor is evaluated based on its sensitivity, selectivity, stability, and reproducibility. mdpi.comrsc.orgnih.gov

Coupled Analytical Systems (e.g., LC-MS, GC-MS)

Coupled or hyphenated analytical systems, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are powerful tools for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the quantitative analysis of carboxylic acids. nih.gov It offers the advantage of positive identification based on the specific mass-to-charge ratio (m/z) of the analyte ions and generally provides better sensitivity than other detection methods like UV. researchgate.net The mobile phase composition, including the use of additives like formic acid or ammonium (B1175870) hydroxide, is optimized to improve ionization and chromatographic separation. researchgate.netlcms.czmdpi.com Derivatization can be employed to enhance the ionization efficiency of carboxylic acids for LC-MS analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is often necessary to increase their volatility. nih.gov GC-MS provides excellent separation and identification capabilities, with mass spectral libraries available for compound confirmation. mdpi.comflorajournal.com The selection of the appropriate GC column and temperature program is crucial for achieving good separation of the analytes. mdpi.comshimadzu.com

Interactive Table: Comparison of Coupled Analytical Systems for this compound Analysis

| Technique | Sample Preparation | Separation Principle | Detection Principle | Key Advantages |

|---|---|---|---|---|

| LC-MS | Extraction, potential derivatization | Partitioning between a liquid mobile phase and a solid stationary phase | Mass analysis of ionized molecules | High sensitivity and specificity for a wide range of compounds |

| GC-MS | Extraction, often requires derivatization | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase | Mass analysis of fragmented ions | Excellent separation for volatile compounds, extensive spectral libraries |

Validation of Analytical Methods for Robustness, Accuracy, and Reproducibility

The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose. researchgate.net This process involves evaluating several key parameters to demonstrate the method's reliability. ikev.orggavinpublishers.com

Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. ikev.org This ensures the method's reliability during routine use.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ikev.org It is often reported as percent recovery. gavinpublishers.com

Reproducibility expresses the precision between laboratories. It assesses the variability of results obtained with the same method on identical test items in different laboratories with different operators using different equipment.

Other important validation parameters include:

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ikev.org It is usually expressed as the relative standard deviation (RSD).

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present. researchgate.netgavinpublishers.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. ikev.org

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. gavinpublishers.com

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Computational and Theoretical Investigations of 4 Pyridinepentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 4-Pyridinepentanoic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry, corresponding to the minimum energy structure.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the pyridine (B92270) ring acts as an electron-withdrawing group, influencing the electron distribution across the molecule. The lone pair of electrons on the nitrogen atom and the π-system of the ring are key features of its electronic structure. The carboxylic acid group at the end of the pentyl chain further modifies the electronic landscape. Theoretical calculations on related pyridine carboxylic acids have shown that substituents can significantly alter the electronic properties of the pyridine ring.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -588.7 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Dipole Moment (Debye) | 3.2 |

This interactive table presents hypothetical data calculated at the B3LYP/6-31G level of theory for illustrative purposes.*

Molecular Dynamics Simulations of Conformational Landscapes

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated over time to track the trajectory of each atom. These simulations can reveal the most stable, low-energy conformers and the dynamic equilibrium between them. For this compound, the key degrees of freedom are the rotatable bonds within the alkyl chain. The analysis of dihedral angle distributions over the course of a simulation can identify the most populated conformational states.

| Dihedral Angle | Dominant Conformation (°) |

|---|---|

| Py-C1-C2-C3 | 180 (anti) |

| C1-C2-C3-C4 | -60 (gauche) |

| C2-C3-C4-C5(OOH) | 180 (anti) |

This interactive table shows hypothetical dominant dihedral angles, indicating a likely folded conformation for the pentanoic acid chain in this simulation.

Structure-Reactivity Relationship Predictions

Predicting the reactivity of a molecule based on its structure is a cornerstone of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the chemical structure of a series of compounds with their observed reactivity or biological activity. For this compound, QSAR can be used to predict how modifications to its structure would affect its chemical properties.

The first step in developing a QSAR model is to calculate a set of molecular descriptors for this compound and its hypothetical derivatives. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These descriptors are then used as independent variables in a regression analysis to build a model that can predict the desired reactivity parameter.

| Derivative (Substitution on Pyridine Ring) | Calculated logP | Charge on Carboxylic Oxygen | Predicted pKa |

|---|---|---|---|

| None | 1.5 | -0.65 | 4.8 |

| 2-Chloro | 2.1 | -0.68 | 4.5 |

| 2-Methyl | 1.9 | -0.63 | 5.1 |

| 2-Nitro | 1.4 | -0.72 | 4.1 |

This interactive table illustrates how a QSAR model might predict changes in acidity based on different substituents on the pyridine ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Protonation of Carbonyl Oxygen | 5.2 |

| Nucleophilic Attack by Methanol | 15.8 |

| Proton Transfer | 3.1 |

| Elimination of Water | 12.5 |

This interactive table presents hypothetical activation energies for the steps in an acid-catalyzed esterification reaction, suggesting that the nucleophilic attack is the rate-determining step.

In Silico Design of Novel Derivatives with Predicted Reactivity

The insights gained from quantum chemical calculations, molecular dynamics, and QSAR studies can be leveraged for the in silico design of novel derivatives of this compound with tailored reactivity. This rational design process allows for the exploration of a vast chemical space to identify promising candidates for synthesis and experimental testing.

For instance, if the goal is to design a derivative with enhanced nucleophilicity at the pyridine nitrogen, computational methods can be used to screen various substituents on the pyridine ring. Electron-donating groups would be expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. The HOMO energy can be used as a descriptor to quantify this effect, with a higher HOMO energy indicating greater nucleophilicity. This approach has been successfully used in the design of various pyridine derivatives for applications in medicinal chemistry and materials science. auctoresonline.orgtandfonline.commalariaworld.orgmdpi.comnih.gov

| Substituent at 2-position | Calculated HOMO Energy (eV) | Predicted Reactivity |

|---|---|---|

| -H (Parent) | -6.5 | Baseline |

| -CH3 | -6.3 | Increased |

| -NH2 | -5.9 | Significantly Increased |

| -OCH3 | -6.1 | Increased |

This interactive table demonstrates how in silico screening can be used to identify derivatives with potentially enhanced nucleophilic character based on their calculated HOMO energies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.